2-(5-Bromo-2-chlorophenyl)propan-2-amine
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Overview
Description
2-(5-Bromo-2-chlorophenyl)propan-2-amine is an organic compound classified as an aromatic amine It features a benzene ring substituted with bromine and chlorine atoms, and an amine group attached to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-amine typically involves the following steps:
Halogenation: The starting material, 2-chlorophenylpropan-2-amine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This step introduces the bromine atom at the 5-position of the benzene ring.
Amination: The intermediate product is then subjected to amination, where the amine group is introduced. This can be achieved through reductive amination using reagents like sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the precision and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chlorophenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, where nucleophiles like hydroxide or alkoxide ions replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylpropan-2-amines.
Scientific Research Applications
2-(5-Bromo-2-chlorophenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-chlorophenyl)propan-2-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-fluorophenyl)propan-2-amine
- 2-(5-Bromo-2-iodophenyl)propan-2-amine
- 2-(5-Bromo-2-methylphenyl)propan-2-amine
Uniqueness
2-(5-Bromo-2-chlorophenyl)propan-2-amine is unique due to the specific combination of bromine and chlorine substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11BrClN |
---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
2-(5-bromo-2-chlorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11BrClN/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5H,12H2,1-2H3 |
InChI Key |
XJTWAZFTUSGPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
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